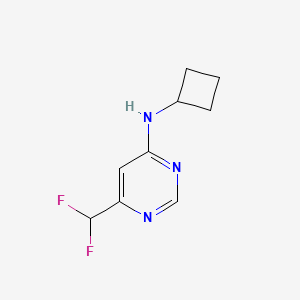

N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine

描述

属性

IUPAC Name |

N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3/c10-9(11)7-4-8(13-5-12-7)14-6-2-1-3-6/h4-6,9H,1-3H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOYTZUITBASTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=NC(=C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a substituted pyrimidine, with a cyclobutylamine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

化学反应分析

Types of Reactions

N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

科学研究应用

N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals, such as pesticides and fungicides, due to its bioactive properties

作用机制

The mechanism of action of N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitochondrial complex I electron transport, affecting cellular respiration and energy production .

相似化合物的比较

HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)

U7 and U8 (Trifluoromethyl-oxadiazole Derivatives)

- Structural Differences : Feature a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety and fluoroethyl groups.

- Bioactivity: Broad-spectrum insecticidal activity (LC₅₀: 3.57–4.22 mg/L against Mythimna separata). Fungicidal EC₅₀: 24.94–30.79 mg/L against Pseudoperonospora cubensis, less potent than HNPC-A9228.

- Mechanistic Insight: Higher AChE inhibition (0.184–0.215 U/mg prot) compared to non-fluorinated analogs, but weaker than HNPC-A9229 due to trifluoromethyl’s reduced electronegativity .

6-Chloro-2-(difluoromethyl)pyrimidin-4-amine

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

- Structural Differences : Trifluoromethyl-pyridinyl substituents instead of cyclobutyl.

- Synthesis : Prepared via Suzuki coupling, highlighting cost-effective routes compared to cyclobutyl derivatives.

- Activity : Moderate fungicidal activity, suggesting difluoromethyl’s superiority over trifluoromethyl in enhancing potency .

Data Tables

Table 1: Comparative Bioactivity of Pyrimidin-4-amine Derivatives

Table 2: Substituent Effects on Activity and Toxicity

Mechanistic and Structural Insights

- Fluorine’s Role : Difluoromethyl’s electronegativity enhances hydrogen bonding with target enzymes, while reducing basicity of adjacent amines improves membrane permeability .

- Cyclobutyl vs. Aryl Groups : The cyclobutyl group’s smaller size and puckered conformation may reduce steric hindrance in enzyme active sites compared to bulkier aryl substituents (e.g., 4-methoxyphenyl in ) .

生物活性

N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests a range of interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Pyrimidine derivatives are known to exhibit various mechanisms of action, including:

- Inhibition of Enzyme Activity : Compounds like this can inhibit key enzymes involved in cellular processes, potentially leading to therapeutic effects against diseases such as cancer and infections.

- Modulation of Receptor Activity : The compound may interact with receptors, altering signaling pathways that control cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown effectiveness against various pathogens, including:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Plasmodium falciparum | Moderate | |

| Trypanosoma brucei | High | |

| Bacterial strains | Variable |

Antitumor Activity

Preliminary studies suggest that this compound may also possess antitumor properties . It has been evaluated in vitro against several cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.35 | |

| MCF-7 (Breast Cancer) | 3.24 | |

| PC-3 (Prostate Cancer) | 5.12 |

These findings indicate that the compound could induce apoptosis and cell cycle arrest, particularly in the G2/M phase of the cell cycle.

Study on Antimalarial Activity

A study investigated the antimalarial potential of this compound against Plasmodium falciparum NF54 strain. The compound demonstrated significant inhibition of parasite growth, with a reported IC50 value indicating effective concentration levels for therapeutic consideration.

Study on Anticancer Effects

In another case study focusing on breast cancer cells (MCF-7), this compound was shown to reduce cell viability significantly. The mechanism involved the induction of apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.

常见问题

Q. Advanced

- Isotopic labeling : Use -labeled precursors to track fluorination sites via PET imaging or radio-TLC.

- DFT calculations : Predict favorable reaction pathways (e.g., Gibbs free energy differences between possible intermediates) .

How can researchers optimize solubility for in vivo studies?

Q. Advanced

- Co-solvent systems : Use DMSO:PBS (1:9) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug design : Introduce phosphate esters at the pyrimidine N-position, which hydrolyze in vivo .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

- Residual fluorination agents : Detect using ICP-MS for sulfur or phosphorus traces.

- Chiral impurities : Resolve via chiral HPLC (e.g., Chiralpak AD-H column) if asymmetric centers form during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。